4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)-
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Overview
Description
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-1-benzopyran-4-one and 3-methylphenol.
Acetylation: The hydroxyl group at the 7th position of the benzopyran ring is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Etherification: The 3-methylphenol is then reacted with the acetylated benzopyran derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-: Similar structure but lacks the acetyl group.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-: Similar structure but lacks the methyl group on the phenoxy ring.
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methylphenoxy)- is unique due to the presence of both the acetyl and 3-methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
137988-13-7 |
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Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11-4-3-5-13(8-11)23-17-10-21-16-9-14(22-12(2)19)6-7-15(16)18(17)20/h3-10H,1-2H3 |
InChI Key |
UCMILQIHQGWDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |
Origin of Product |
United States |
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